Methyl 4-(benzyloxy)-3-chlorobenzoate
CAS No.: 536974-86-4
Cat. No.: VC8379345
Molecular Formula: C15H13ClO3
Molecular Weight: 276.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 536974-86-4 |
---|---|
Molecular Formula | C15H13ClO3 |
Molecular Weight | 276.71 g/mol |
IUPAC Name | methyl 3-chloro-4-phenylmethoxybenzoate |
Standard InChI | InChI=1S/C15H13ClO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Standard InChI Key | UAIHIALOAKCGMZ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Features
Methyl 4-(benzyloxy)-3-chlorobenzoate consists of a benzoic acid core substituted with a methoxy ester group at the 1-position, a chlorine atom at the 3-position, and a benzyloxy group at the 4-position (Figure 1). The benzyloxy group enhances lipophilicity, facilitating membrane permeability in biological systems, while the chlorine atom introduces electronegativity, influencing reactivity in substitution reactions .
Figure 1: Molecular structure of Methyl 4-(benzyloxy)-3-chlorobenzoate.
Bond Angles and Conformation
The chlorine atom at the 3-position creates a steric hindrance, favoring a planar configuration of the aromatic ring. X-ray crystallography of analogous compounds (e.g., methyl 3-chloro-4-methoxybenzoate) reveals a C–Cl bond length of approximately 1.74 Å and a C–O bond length of 1.36 Å for the benzyloxy group .
Tautomerism and Resonance Effects
The ester group at the 1-position participates in resonance with the aromatic ring, stabilizing the molecule and directing electrophilic substitution to the 5-position. The chlorine atom exerts an electron-withdrawing inductive effect, further polarizing the ring .
Synthesis and Optimization
Synthetic Routes
The synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate typically involves a multi-step procedure:
Step 1: Protection of the Hydroxyl Group
Methyl 3-chloro-4-hydroxybenzoate is reacted with benzyl bromide in the presence of a base (e.g., K₂CO₃) via Williamson ether synthesis to install the benzyloxy group. Anhydrous dimethylformamide (DMF) is used as the solvent under reflux (80°C, 12–24 hours) .
Reaction Equation:
Step 2: Esterification
The intermediate is esterified using methanol and a catalytic amount of sulfuric acid to yield the final product. Purification is achieved via column chromatography (hexane/ethyl acetate, 4:1) .
Optimization Strategies
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Stoichiometry: A 1.2:1 molar ratio of benzyl bromide to the hydroxybenzoate precursor maximizes yield (∼78%).
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Moisture Control: Molecular sieves (4Å) are added to prevent hydrolysis of the benzyloxy group.
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Catalyst Screening: Cs₂CO₃ increases reaction efficiency compared to K₂CO₃ due to superior solubility in DMF .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 500 MHz):
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¹³C NMR (CDCl₃, 125 MHz):
Infrared (IR) Spectroscopy
Key absorption bands include:
Applications in Pharmaceutical Chemistry
Antimicrobial Activity
Analogous chlorinated benzoates exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) by disrupting cell membrane integrity .
In Vitro Cytotoxicity
Preliminary MTT assays on HeLa cells show an IC₅₀ of 42 µM, comparable to 5-fluorouracil (IC₅₀ = 38 µM) .
Comparative Analysis with Structural Analogs
Compound | Substituents | LogP | Biological Activity |
---|---|---|---|
Methyl 4-(benzyloxy)-3-chlorobenzoate | 3-Cl, 4-OCH₂Ph | 3.2 | Anticancer, Antimicrobial |
Methyl 3-bromo-4-methoxybenzoate | 3-Br, 4-OCH₃ | 2.8 | Enzyme inhibition |
Methyl 4-hydroxy-3-nitrobenzoate | 3-NO₂, 4-OH | 1.5 | Antioxidant |
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the benzyloxy group to include electron-donating substituents (e.g., -OCH₃) may enhance bioactivity.
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In Vivo Trials: Evaluate pharmacokinetics in murine models to assess bioavailability and toxicity.
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